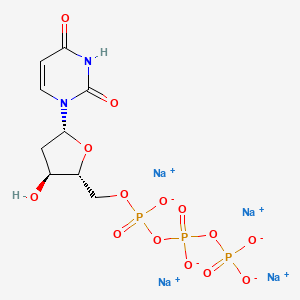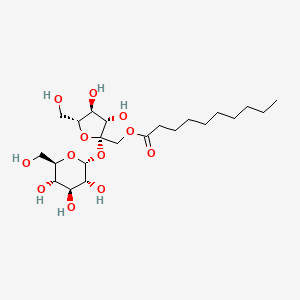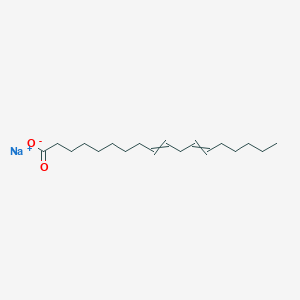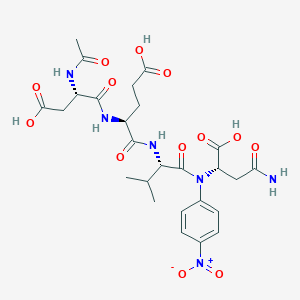
Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is a complex carbohydrate molecule composed of three hexopyranose units and one pentitol unit linked together. This compound is a type of oligosaccharide, which are carbohydrates made up of a small number of monosaccharide units. Oligosaccharides play crucial roles in various biological processes, including cell recognition, signaling, and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol typically involves the stepwise assembly of monosaccharide units using glycosylation reactions. These reactions require specific catalysts and protecting groups to ensure the correct stereochemistry and linkage of the sugar units. Common catalysts include silver triflate (AgOTf) and triflic acid (TfOH), while protecting groups such as benzyl and tert-butyldimethylsilyl (TBDMS) are often employed.
Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties. This method is advantageous as it can be more specific and yield higher purity products compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodic acid (HIO4) and sodium periodate (NaIO4), which cleave vicinal diols to form aldehydes or ketones.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or azides, under acidic or basic conditions.
Major Products Formed:
Oxidation: Cleavage of vicinal diols can produce aldehydes, ketones, or carboxylic acids.
Reduction: Reduction of carbonyl groups can yield alcohols.
Substitution: Substitution reactions can result in the formation of halogenated or azido derivatives.
Scientific Research Applications
Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol has various applications in scientific research, including:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage, which is essential for understanding carbohydrate chemistry.
Biology: This compound is used in studying cell surface interactions, as oligosaccharides are involved in cell recognition and signaling processes.
Industry: In the food industry, oligosaccharides like this compound are used as prebiotics to promote gut health.
Mechanism of Action
Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is similar to other oligosaccharides such as maltotetraose and maltotriitol. its unique structure, with three hexopyranose units and one pentitol unit, distinguishes it from these compounds. This structural uniqueness can lead to different biological activities and applications.
Comparison with Similar Compounds
Maltotetraose: A tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds.
Maltotriitol: A trisaccharide composed of three glucose units and one galactose unit linked by α-1,4- and α-1,3-glycosidic bonds.
Properties
IUPAC Name |
3-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O20/c24-1-6(29)18(7(30)2-25)41-22-16(36)13(33)20(9(4-27)39-22)43-23-17(37)14(34)19(10(5-28)40-23)42-21-15(35)12(32)11(31)8(3-26)38-21/h6-37H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMNJYKNPILYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(CO)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724563 |
Source


|
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66767-99-5 |
Source


|
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)
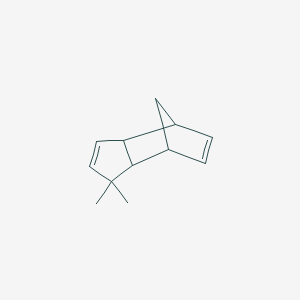
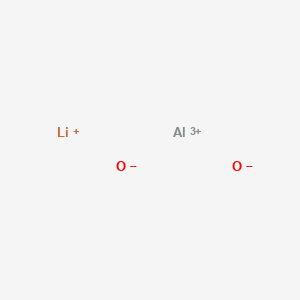
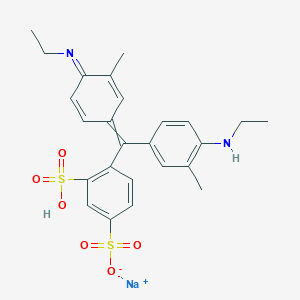

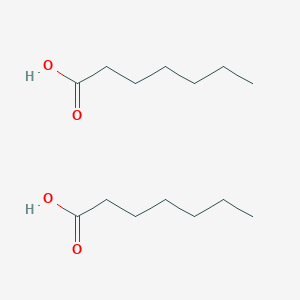
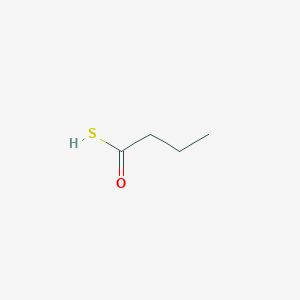
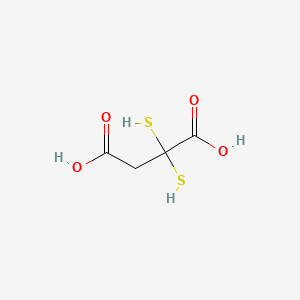
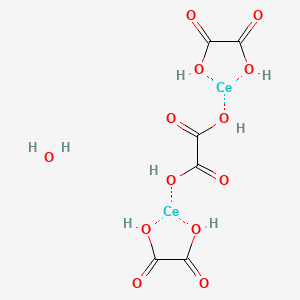
![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)
